molecular formula C11H16N2O2 B6615487 1-Isopropyl-3-(4-methoxyphenyl)urea CAS No. 110363-53-6

1-Isopropyl-3-(4-methoxyphenyl)urea

Cat. No. B6615487
CAS RN: 110363-53-6
M. Wt: 208.26 g/mol
InChI Key: YOPOSDNKKHJOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(4-methoxyphenyl)urea (IPMPU) is a small organic molecule with a wide range of applications in scientific research. IPMPU has been studied in depth and is used in a variety of laboratory experiments due to its unique properties. In

Mechanism of Action

1-Isopropyl-3-(4-methoxyphenyl)urea is believed to act as an inhibitor of cytochrome P450 2D6 enzymes by binding to the active site of the enzyme. This binding blocks the enzyme’s ability to catalyze the reaction of substrates, leading to an inhibition of the enzyme’s activity. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea is believed to act as an inhibitor of other cytochrome P450 enzymes by binding to the active sites of these enzymes and blocking their activity.
Biochemical and Physiological Effects
1-Isopropyl-3-(4-methoxyphenyl)urea has been studied for its biochemical and physiological effects. In laboratory studies, 1-Isopropyl-3-(4-methoxyphenyl)urea has been found to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea has been found to have antioxidant effects, which may be beneficial in treating certain diseases.
Advantages and Limitations for Laboratory Experiments
1-Isopropyl-3-(4-methoxyphenyl)urea has several advantages for laboratory experiments. It is a small organic molecule that is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea is a relatively selective inhibitor of cytochrome P450 enzymes, which makes it useful for studying the structure and function of these enzymes. However, 1-Isopropyl-3-(4-methoxyphenyl)urea is not very soluble in water, which can limit its use in some experiments.

Future Directions

In the future, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used in a variety of ways. It could be used to study the structure and function of cytochrome P450 enzymes in greater detail, and it could be used to develop better inhibitors of these enzymes. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used to study the effects of cytochrome P450 enzyme inhibition on drug metabolism, and to develop new drugs that are more resistant to cytochrome P450 enzyme inhibition. 1-Isopropyl-3-(4-methoxyphenyl)urea could also be used to study the effects of cytochrome P450 enzyme inhibition on other biochemical and physiological processes, such as oxidative stress and inflammation. Finally, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used to develop new fluorescent probes for the detection of metal ions, and to develop new compounds for the synthesis of other compounds.

Synthesis Methods

1-Isopropyl-3-(4-methoxyphenyl)urea can be synthesized in a variety of ways, including the reaction of 4-methoxyphenol and isopropyl isocyanate, the reaction of 4-methoxyphenol and isopropyl chloroformate, and the reaction of 4-methoxyphenol and isopropyl bromoformate. Each of these reactions produces 1-Isopropyl-3-(4-methoxyphenyl)urea in high yields. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea can be prepared in a single step by reaction of 4-methoxyphenol with isopropyl isocyanate in the presence of a base.

Scientific Research Applications

1-Isopropyl-3-(4-methoxyphenyl)urea has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as an enzyme inhibitor, as a substrate for cytochrome P450 enzymes, and as an inhibitor of the cytochrome P450 2D6 enzyme. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea has been used to study the structure and function of various proteins, and as a reagent for the synthesis of various compounds.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPOSDNKKHJOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-(4-methoxyphenyl)urea

CAS RN

110363-53-6
Record name 1-ISOPROPYL-3-(4-METHOXYPHENYL)UREA
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